

# 2-bromo-N-phenylaniline IUPAC name

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## Compound of Interest

Compound Name: **2-bromo-N-phenylaniline**

Cat. No.: **B1276325**

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## Chemical Identity and Properties

The formal IUPAC name for the compound is **2-bromo-N-phenylaniline**. It is also commonly referred to as N-(2-bromophenyl)aniline or N-(2-bromophenyl)benzenamine. This molecule is a derivative of diphenylamine, featuring a bromine atom on one of the phenyl rings at the ortho position relative to the amine bridge.

### Quantitative Data Summary

The physicochemical properties of **2-bromo-N-phenylaniline** are summarized in the table below. These properties are crucial for its application in synthetic chemistry, influencing reaction conditions, solvent selection, and purification methods.

Property	Value	Source(s)
IUPAC Name	2-bromo-N-phenylaniline	-
Synonyms	N-(2-Bromophenyl)aniline	<a href="#">[1]</a>
CAS Number	61613-22-7	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> BrN	<a href="#">[1]</a>
Molecular Weight	248.12 g/mol	<a href="#">[1]</a>
Physical Form	Liquid	-
Purity	≥97%	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	12.03 Å <sup>2</sup>	<a href="#">[1]</a>
LogP (predicted)	4.1927	<a href="#">[1]</a>
Hydrogen Bond Donors	1	<a href="#">[1]</a>
Hydrogen Bond Acceptors	1	<a href="#">[1]</a>
Rotatable Bonds	2	<a href="#">[1]</a>

## Synthesis of 2-bromo-N-phenylaniline

The synthesis of **2-bromo-N-phenylaniline** is typically achieved via a copper-catalyzed C-N cross-coupling reaction, known as the Ullmann condensation or Goldberg reaction.[\[2\]](#) This method involves the reaction of an aniline with an aryl halide. The following protocol is a representative procedure for the synthesis of **2-bromo-N-phenylaniline** from aniline and 1,2-dibromobenzene.

### Experimental Protocol: Ullmann Condensation for the Synthesis of **2-bromo-N-phenylaniline**

**Objective:** To synthesize **2-bromo-N-phenylaniline** through a copper-catalyzed reaction between aniline and 1,2-dibromobenzene.

**Reagents and Materials:**

- Aniline
- 1,2-Dibromobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base
- High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))
- Toluene
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and chromatography

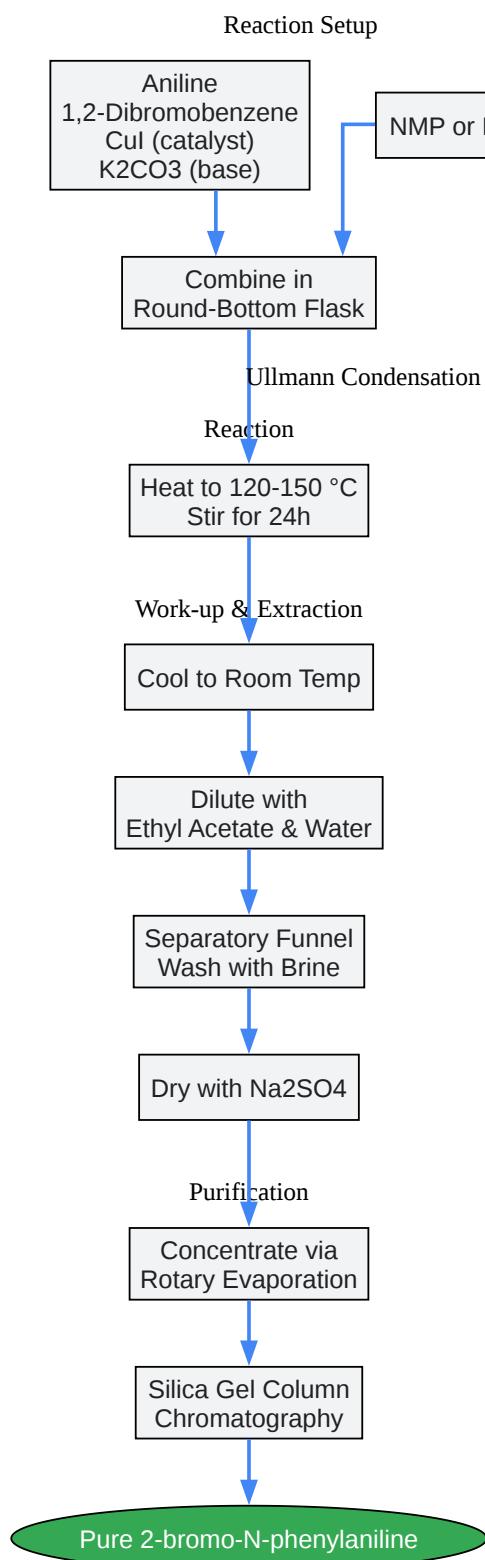
**Procedure:**

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 equivalent), 1,2-dibromobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

- Solvent Addition: Add a suitable volume of a high-boiling polar solvent, such as NMP or DMF, to the flask to ensure adequate mixing and heating.
- Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
- Work-up:
  - Once the reaction is complete, allow the mixture to cool to room temperature.
  - Dilute the reaction mixture with ethyl acetate and water.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with water and then with a brine solution.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Purification:
  - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
  - Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure **2-bromo-N-phenylaniline**.

## Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of **2-bromo-N-phenylaniline**.



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Caption: Experimental workflow for the synthesis of **2-bromo-N-phenylaniline**.

## Applications in Research and Drug Development

**2-bromo-N-phenylaniline** serves as a valuable building block for the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. The diphenylamine core is recognized as a "privileged structure" in drug discovery, as it can interact with a wide range of biological targets.<sup>[3]</sup>

Derivatives of substituted N-phenylanilines are being investigated for a variety of therapeutic applications, including their use as kinase inhibitors in oncology.<sup>[3]</sup> The ability to modify the **2-bromo-N-phenylaniline** scaffold at the bromine position, as well as on the phenyl rings, allows for the systematic exploration of structure-activity relationships (SAR) in drug design. This makes **2-bromo-N-phenylaniline** a key intermediate for medicinal chemists and professionals in drug development.

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## References

- 1. chemscene.com [chemscene.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
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